4-Chloro-2-fluorophenylzinc iodide

Overview

Description

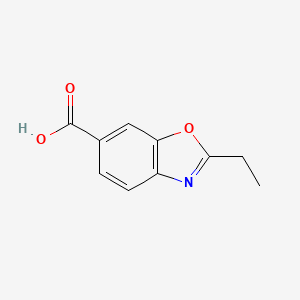

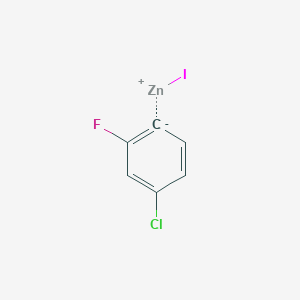

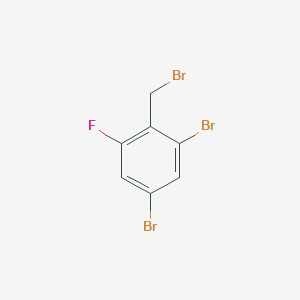

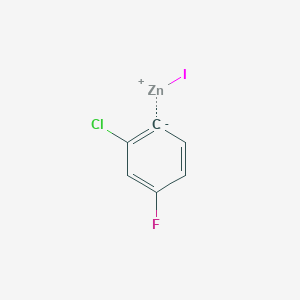

4-Chloro-2-fluorophenylzinc iodide is a chemical compound with the CAS Number: 518989-99-6 . It has a molecular weight of 321.84 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl)zinc (1+) iodide . It is typically stored at temperatures between 28 C .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluorophenylzinc iodide is 1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q;;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Chloro-2-fluorophenylzinc iodide has a molecular weight of 321.84 . It is typically stored at temperatures between 28 C . For more detailed physical and chemical properties, it’s recommended to refer to the material safety data sheet provided by the manufacturer.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-fluorophenylzinc iodide, focusing on six unique fields:

Organic Synthesis

4-Chloro-2-fluorophenylzinc iodide is widely used in organic synthesis as a reagent for cross-coupling reactions. It serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4-Chloro-2-fluorophenylzinc iodide is utilized to synthesize various bioactive compounds. Its ability to introduce fluorine and chlorine atoms into aromatic rings is particularly useful for modifying the pharmacokinetic properties of drug candidates, enhancing their metabolic stability and bioavailability .

Material Science

This compound is also employed in the development of advanced materials. It can be used to create fluorinated polymers and other materials with unique properties, such as increased thermal stability and resistance to chemical degradation. These materials have applications in coatings, electronics, and other high-performance materials .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Chloro-2-fluorophenylzinc iodide is used to synthesize herbicides and insecticides. The introduction of fluorine atoms can improve the efficacy and environmental persistence of these agrochemicals, making them more effective in pest control .

Medicinal Chemistry

Medicinal chemists use this compound to develop new therapeutic agents. The presence of both chlorine and fluorine atoms allows for the fine-tuning of molecular properties, which can lead to the discovery of new drugs with improved potency and selectivity against various diseases .

Environmental Chemistry

In environmental chemistry, 4-Chloro-2-fluorophenylzinc iodide is used to study the degradation pathways of fluorinated organic compounds. Understanding these pathways is crucial for assessing the environmental impact and developing strategies for the remediation of fluorinated pollutants .

Catalysis Research

This compound is also significant in catalysis research. It can be used to prepare catalysts that facilitate various chemical transformations, including hydrogenation and oxidation reactions. These catalysts are essential for industrial processes that require efficient and selective chemical conversions .

Polymer Chemistry

In polymer chemistry, 4-Chloro-2-fluorophenylzinc iodide is used to synthesize specialty polymers with unique properties. These polymers can be tailored for specific applications, such as in the production of high-performance plastics and elastomers.

Sigma-Aldrich BOC Sciences Springer SpringerLink Science Springer Science : BOC Sciences

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a type of organozinc reagent, which are commonly used in organic synthesis . They are known to react with a variety of functional groups and can be involved in several types of reactions, including Negishi coupling . .

Mode of Action

As an organozinc compound, 4-Chloro-2-fluorophenylzinc iodide likely interacts with its targets through its zinc atom . In reactions like Negishi coupling, organozinc reagents act as nucleophiles, attacking electrophilic carbon centers . The exact mode of action can vary depending on the specific reaction conditions and the other reactants present.

Biochemical Pathways

Organozinc reagents can participate in a variety of reactions that form carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The result of 4-Chloro-2-fluorophenylzinc iodide’s action is typically the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions present in the reaction .

Action Environment

The action of 4-Chloro-2-fluorophenylzinc iodide can be influenced by various environmental factors. For example, the presence of certain solvents or ligands can affect the reactivity of organozinc reagents . Additionally, factors such as temperature and pH can also influence the outcomes of reactions involving this compound .

properties

IUPAC Name |

1-chloro-3-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNOWAJSPXXTC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)F)Cl.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluorophenylzinc iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)

![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)

![Amino[4-(pentyloxy)phenyl]acetic acid](/img/structure/B3042090.png)

![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)